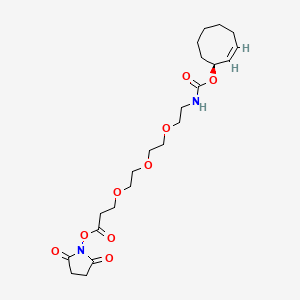

(S,E)-TCO2-PEG3-NHS ester

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H34N2O9 |

|---|---|

分子量 |

470.5 g/mol |

IUPAC名 |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h4,6,18H,1-3,5,7-17H2,(H,23,28)/b6-4+/t18-/m1/s1 |

InChIキー |

DLQRFZZNQPWMQC-MJICGBHWSA-N |

異性体SMILES |

C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

正規SMILES |

C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S,E)-TCO2-PEG3-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

(S,E)-TCO2-PEG3-NHS ester is a high-performance, heterobifunctional crosslinking reagent that has become an essential tool for researchers, scientists, and drug development professionals. Its unique dual-reactivity enables a robust and highly specific two-step conjugation strategy, bridging the gap between traditional amine chemistry and cutting-edge bioorthogonal "click" chemistry. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, detailed experimental protocols, and key quantitative data to facilitate its effective implementation in complex bioconjugation workflows.

Core Principles and Chemical Architecture

At its core, this compound is engineered with three distinct functional components:

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH₂), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and antibodies.[1][2] The reaction forms a stable and effectively irreversible amide bond under physiological conditions.[3]

-

trans-Cyclooctene (TCO): As a strained alkene, the TCO moiety is a key participant in one of the fastest bioorthogonal click chemistry reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine (Tz) partner.[1][4] This reaction is exceptionally fast and specific, proceeding efficiently within complex biological environments without interfering with native biochemical processes.[4]

-

Polyethylene (B3416737) Glycol (PEG3) Spacer: A three-unit polyethylene glycol linker enhances the aqueous solubility of the molecule, provides a flexible spacer to minimize steric hindrance between conjugated molecules, and can reduce non-specific binding and aggregation of the labeled protein.[2][5]

This strategic design allows for a controlled, two-stage conjugation process. Initially, a biomolecule of interest is functionalized with the TCO group using the amine-reactive NHS ester. Following purification, this TCO-labeled biomolecule can be precisely and efficiently coupled to a second molecule bearing a tetrazine moiety.[1]

Reaction Mechanisms

The utility of this compound is rooted in its two orthogonal reaction capabilities:

Amine-Reactive Conjugation via NHS Ester

The initial conjugation step involves a nucleophilic acyl substitution. The lone pair of electrons on a primary amine of a biomolecule attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide (NHS) as a leaving group and forming a stable amide bond.[1][3] This reaction is most efficient in a slightly alkaline pH range of 7.2-8.5, where primary amines are deprotonated and thus more nucleophilic.[1][2]

Mechanism of NHS ester reaction with a primary amine.

Bioorthogonal Ligation via TCO-Tetrazine Click Chemistry

The second, bioorthogonal step is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The highly strained TCO group (the dienophile) reacts rapidly with an electron-deficient tetrazine (the diene).[4] This [4+2] cycloaddition is catalyst-free and forms a transient, strained bicyclic intermediate that quickly undergoes a retro-Diels-Alder reaction to release nitrogen gas (N₂), resulting in a stable dihydropyridazine (B8628806) linkage.[1] This reaction is irreversible and exceptionally fast.[1]

Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Data Summary

The performance and stability of this compound are critical for its successful application. The following tables provide a summary of its key properties and reaction parameters.

Table 1: Physicochemical and Kinetic Properties

| Property | Value | References |

| Molecular Formula | C₂₂H₃₄N₂O₉ | [6] |

| Molecular Weight | 470.51 g/mol | [6] |

| Purity | ≥95% | [7] |

| Solubility | DMSO, DMF, DCM, Chloroform | [8] |

| Storage Conditions | -20°C, desiccated, protected from light | [8] |

| Second-Order Rate Constant (TCO-Tetrazine Ligation) | ~800 - 30,000 M⁻¹s⁻¹ | [7] |

Table 2: NHS Ester Stability (Half-life in Aqueous Solution)

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C | 4-5 hours |

| 8.0 | 4°C | 1 hour |

| 8.6 | 4°C | 10 minutes |

| Data compiled from sources for general NHS esters and is highly dependent on buffer composition.[3] |

Table 3: Recommended Parameters for Protein/Antibody Labeling

| Parameter | Recommended Range | Rationale and Considerations |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the desired conjugation reaction over hydrolysis of the NHS ester.[5] |

| Molar Excess of TCO-PEG3-NHS Ester | 10 to 50-fold | A 20-fold excess is a common starting point; the optimal ratio should be determined empirically for each protein.[5] |

| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target protein for the NHS ester.[5] |

| Reaction pH | 7.2 - 8.5 | A compromise between ensuring deprotonated, nucleophilic amines and minimizing NHS ester hydrolysis at higher pH. A pH of 8.3-8.5 is often optimal.[2][9] |

| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times may be required, but this increases the risk of hydrolysis.[5] |

| Quenching Reagent | 1 M Tris-HCl or 100 mM Glycine (final conc. 20-100 mM) | Quenches unreacted NHS ester to prevent further reactions.[5][10] |

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

General Workflow

The overall process follows a logical sequence of activation, purification, and subsequent bioorthogonal ligation.

Logical workflow for two-step conjugation using TCO-PEG3-NHS ester.

Protocol 1: Antibody Labeling with this compound

This protocol describes the functionalization of an antibody with TCO groups.

Materials:

-

Antibody solution (1-5 mg/mL in an amine-free buffer like PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns (e.g., Zeba™)

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer. Adjust the antibody concentration to 1-5 mg/mL.[10]

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[11] Immediately before use, dissolve the required amount in anhydrous DMSO to a concentration of 10 mM.[7]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the antibody solution.[10]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or on ice. Protect the reaction from light.[8]

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]

-

Purification: Remove excess, unreacted reagent and byproducts using a desalting column according to the manufacturer's instructions.[10] The TCO-labeled antibody is now ready for the subsequent ligation step.

Protocol 2: Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins using a two-step approach.

Part A: Preparation of TCO-conjugated Antibody

-

Follow the detailed steps in Protocol 1 to prepare the TCO-functionalized antibody.

Part B: Labeling of Cell Surface Proteins Materials:

-

Cell suspension (in a suitable buffer like PBS with 1% BSA)

-

TCO-conjugated antibody (from Part A)

-

Tetrazine-functionalized molecule (e.g., fluorescent dye)

-

Wash Buffer (e.g., cold PBS)

Procedure:

-

Primary Labeling: Add the TCO-conjugated antibody to the cell suspension at a predetermined optimal concentration.

-

Incubation: Incubate the cells for 30-60 minutes at 4°C to allow for antibody binding to the cell surface target.

-

Washing: Wash the cells 2-3 times with cold Wash Buffer to remove unbound antibody.

-

Secondary Ligation: Add the tetrazine-functionalized molecule to the cell suspension.

-

Incubation: Incubate for 15-30 minutes at room temperature, protected from light.

-

Final Washing: Wash the cells 2-3 times with cold Wash Buffer to remove the excess tetrazine reagent.

-

Analysis: The cells are now labeled and ready for analysis by methods such as flow cytometry or fluorescence microscopy.

Protocol 3: General Protocol for Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes a two-step approach for generating an ADC.

-

TCO-functionalization of the Antibody: Follow Protocol 1 to prepare the TCO-functionalized antibody and purify it.

-

Ligation to a Tetrazine-Drug:

-

Prepare Reactants: Dissolve the purified TCO-functionalized antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). Dissolve the tetrazine-functionalized drug in a compatible solvent (e.g., DMSO).

-

Ligation Reaction: Add the tetrazine-drug solution to the TCO-antibody solution. The molar ratio should be optimized, but a slight excess of the tetrazine-drug is common.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or as determined by the kinetics of the specific TCO-tetrazine pair.

-

Purification: Purify the resulting ADC to remove any unreacted drug-linker and other impurities. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used methods.

-

Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and binding affinity.

-

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low or No Conjugation Yield | Hydrolyzed NHS Ester: The reagent was exposed to moisture. | Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO immediately before use.[2][9] |

| Suboptimal pH: The reaction buffer pH is too low (<7.2) or too high (>8.5). | Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[9] | |

| Presence of Competing Nucleophiles: The buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer like PBS. If necessary, perform a buffer exchange before the conjugation reaction.[2][9] | |

| Non-specific Binding or Aggregation of the Conjugate | Hydrophobic Interactions: The TCO moiety is hydrophobic. | Ensure adequate purification of the conjugate. The PEG3 spacer is designed to mitigate this, but for sensitive applications, further purification may be necessary.[2] |

| High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high (>10%), causing protein precipitation. | Minimize the volume of the linker stock solution added to the protein solution. Perform a solvent tolerance test if necessary.[2] |

Conclusion

This compound stands as a powerful and versatile tool in the bioconjugation toolkit. Its dual functionality, enabling a robust amine-reactive conjugation followed by a highly specific and rapid bioorthogonal ligation, offers an exceptional degree of control over the creation of complex biomolecular architectures.[1][4] By understanding the underlying chemical principles and optimizing the reaction conditions as detailed in this guide, researchers can effectively leverage this reagent for a wide range of applications, from advanced diagnostics and cell imaging to the development of next-generation therapeutics like ADCs and PROTACs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. escholarship.org [escholarship.org]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. benchchem.com [benchchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. furthlab.xyz [furthlab.xyz]

(S,E)-TCO2-PEG3-NHS ester mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S,E)-TCO2-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterobifunctional crosslinker that has become an essential tool in bioconjugation for its ability to facilitate a precise, two-step covalent linking of molecules.[1][2] Its architecture features an N-hydroxysuccinimide (NHS) ester for traditional amine-reactive conjugation and a trans-cyclooctene (B1233481) (TCO) group for high-speed, bioorthogonal "click chemistry".[1] A hydrophilic three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances water solubility, minimizes steric hindrance, and improves the pharmacokinetic properties of the resulting bioconjugate.[1][2][3] This guide details the dual-reactivity mechanism, provides quantitative performance data, and outlines comprehensive experimental protocols for leveraging this versatile reagent in applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs) and advanced cellular imaging.[2][4][5]

Core Components and Mechanism of Action

The utility of this compound arises from its three distinct components, which enable a controlled, two-stage conjugation process.[2]

-

N-Hydroxysuccinimide (NHS) Ester : This functional group selectively targets and reacts with primary amines (—NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form highly stable amide bonds.[1][3][]

-

trans-Cyclooctene (TCO) : As a strained alkene, the TCO moiety is a highly reactive dienophile used in one of the fastest bioorthogonal reactions: the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[1][3][7] The high ring strain is the driving force for this rapid and specific catalyst-free reaction.[1][7]

-

Polyethylene Glycol (PEG3) Linker : This short, hydrophilic spacer enhances the aqueous solubility of the reagent, reduces aggregation of labeled proteins, and provides a flexible connection that minimizes steric hindrance between the conjugated molecules.[1][8][9][]

The core mechanism is a sequential, two-step process:

-

Amine Conjugation : A biomolecule of interest (e.g., an antibody) is first functionalized with the TCO group via the reaction of its primary amines with the NHS ester.[1]

-

Bioorthogonal Ligation : The newly installed TCO handle is then specifically and rapidly ligated to a second molecule functionalized with a tetrazine group.[3]

Part 1: Amine-Reactive Conjugation via NHS Ester

The initial conjugation step is a nucleophilic acyl substitution.[1][] The lone pair of electrons on the nitrogen of a primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that collapses, creating a stable covalent amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.[1][]

Reaction Conditions and Competing Reactions

This reaction is most efficient at a slightly alkaline pH of 7.2-8.5, where primary amines are sufficiently deprotonated and thus more nucleophilic.[1][11][12] However, the primary competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which inactivates the reagent by converting it to a non-reactive carboxylate.[3][11][12] The rate of hydrolysis increases significantly with pH.[11] Therefore, reactions must be carefully optimized to maximize aminolysis over hydrolysis.[]

Part 2: Bioorthogonal TCO-Tetrazine Ligation

The second step leverages the power of bioorthogonal click chemistry. The TCO group reacts with a tetrazine via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][13] This reaction is exceptionally fast and highly specific, proceeding rapidly within complex biological environments without interfering with native biochemical processes.[3][9] The reaction is catalyst-free, irreversible, and forms a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[5][13]

This bioorthogonal reaction is distinguished by its extreme selectivity and biocompatibility, allowing for the covalent linking of low-abundance biomolecules in complex environments, including living organisms.[9]

Below is a diagram illustrating the two-step mechanism of action.

Quantitative Performance Data

The performance of this compound is defined by the kinetics and conditions of its two reactive modalities. The TCO-tetrazine ligation is exceptionally rapid, orders of magnitude faster than other click chemistry reactions.[1]

Table 1: Comparative Reaction Kinetics

| Reaction Type | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Characteristics |

|---|---|---|

| TCO-Tetrazine (iEDDA) | ~800 - 30,000+ [3][5] | Exceptionally fast, bioorthogonal, catalyst-free.[5] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~1 | Slower than iEDDA, bioorthogonal, catalyst-free.[3] |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Variable, generally slower than iEDDA | Fast but requires a cytotoxic copper catalyst.[9] |

Table 2: NHS Ester Reaction Parameters

| Parameter | Value / Condition | Notes |

|---|---|---|

| Optimal pH | 7.2 - 8.5[3][11][12] | Balances amine nucleophilicity and ester stability. |

| Half-life (Hydrolysis) | ~4-5 hours (pH 7.0, 0°C)[11] | Hydrolysis is a major competing reaction.[][11] |

| ~10 minutes (pH 8.6, 4°C)[11][14] | Rate of hydrolysis increases significantly with pH.[11] | |

| Compatible Buffers | PBS, HEPES, Borate, Bicarbonate[11][12] | Must be free of primary amines.[12][15] |

| Incompatible Buffers | Tris, Glycine[12][15] | Compete with the target molecule for reaction.[12][15] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for common applications.

Protocol 1: General Protein/Antibody Labeling

This protocol describes the covalent attachment of the TCO moiety to a protein or antibody.

A. Materials Required

-

Protein/antibody solution (1-5 mg/mL in amine-free buffer)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[3][15]

-

Reaction Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 7.2-8.0.[12][15]

-

Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.[3][11]

-

Purification: Spin desalting columns or dialysis cassettes.[3][12]

B. Experimental Workflow Diagram

C. Step-by-Step Procedure

-

Protein Preparation : Ensure the protein solution is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[2][3] If the buffer contains primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.[2][15]

-

NHS Ester Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM).[2][3][15] Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.[15]

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein solution.[2][3] The optimal molar ratio may need to be determined empirically.

-

Incubation : Incubate the reaction for 1-2 hours at room temperature or for 2-8 hours at 4°C.[12]

-

Quenching (Optional) : To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes.[12] This will consume any unreacted NHS ester.

-

Purification : Remove unreacted TCO reagent and byproducts using a spin desalting column or dialysis to exchange the labeled protein into a suitable buffer for storage or downstream use.[3][12]

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

-

Prepare Reactants : Dissolve the purified TCO-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[2] Dissolve the tetrazine-functionalized molecule (e.g., drug, fluorophore) in a compatible solvent.[2]

-

Ligation Reaction : Add the tetrazine solution to the TCO-protein solution.[2] A molar ratio of 1.05 to 1.5 equivalents of tetrazine per equivalent of TCO-protein is often recommended.[9]

-

Incubation : Incubate the reaction at room temperature or 4°C. The reaction is typically complete within 30-60 minutes due to the extremely fast kinetics.[9]

-

Analysis : The final conjugate is now ready for purification (if necessary) or direct use in downstream applications. Analyze the conjugate using SDS-PAGE, mass spectrometry, or functional assays.[3]

Key Considerations and Troubleshooting

-

NHS Ester Hydrolysis : This is the most common cause of low conjugation efficiency.[12] To minimize it, always use freshly prepared reagent solutions, work quickly, and maintain the recommended pH.[12][15] The competition between aminolysis and hydrolysis is a critical factor.[][16][17]

-

TCO Stability : The TCO group can isomerize to its less reactive cis-cyclooctene (CCO) form.[3][8] Long-term storage of TCO-labeled molecules should be at -20°C and protected from light.[3]

-

Buffer Choice : Strictly avoid buffers containing primary amines during the NHS ester reaction step.[11][12][15]

Conclusion

The this compound is a powerful bioconjugation reagent that provides a robust and efficient two-stage approach to labeling.[3] The initial NHS ester-mediated conjugation offers a straightforward method for attaching the TCO moiety to proteins and other amine-containing biomolecules.[3] The subsequent TCO-tetrazine ligation delivers exceptional specificity and reaction speed, making it an ideal choice for applications in complex biological systems where precision and efficiency are paramount.[3][5] A thorough understanding of its dual-reaction mechanism and careful control of experimental conditions are critical to harnessing its full potential in drug development and biomedical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. vectorlabs.com [vectorlabs.com]

- 7. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]

- 8. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]

- 9. interchim.fr [interchim.fr]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. escholarship.org [escholarship.org]

- 15. broadpharm.com [broadpharm.com]

- 16. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to Protein Labeling with (S,E)-TCO2-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S,E)-TCO2-PEG3-NHS ester, a heterobifunctional linker at the forefront of bioorthogonal chemistry. It details the core mechanism, quantitative data, and detailed experimental protocols for its use in labeling proteins and other biomolecules, enabling advanced applications in diagnostics, therapeutics, and fundamental research.

Introduction: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to reactions that can occur within complex biological systems without interfering with or being influenced by native biochemical processes.[1][2] Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][3] This "click chemistry" ligation is prized for its exceptionally rapid kinetics, catalyst-free nature, and superior biocompatibility, making it an invaluable tool for applications in live cells and in vivo studies.[1][4]

This compound is a reagent designed to leverage this powerful chemistry. It acts as a bridge, first attaching a reactive TCO handle to a protein and then allowing for the precise and efficient conjugation of a second, tetrazine-functionalized molecule, such as a fluorophore, drug, or imaging agent.[2][5]

Core Mechanism of Action

The utility of this compound is based on a sequential, two-step labeling strategy.[2][6]

-

Step 1: Amine Modification. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (—NH₂), such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins.[5] This reaction, typically conducted at a slightly alkaline pH (7.2-8.5), forms a stable, covalent amide bond, tethering the TCO-PEG3 moiety to the protein.[5][6] The integrated 3-unit polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and reduces steric hindrance, which can improve labeling efficiency.[5][7]

-

Step 2: Bioorthogonal TCO-Tetrazine Ligation. Once the protein is functionalized with the TCO group, it is ready for the bioorthogonal "click" reaction. The strained TCO dienophile rapidly and specifically undergoes an IEDDA cycloaddition with an electron-poor tetrazine diene.[1][8] This reaction is irreversible, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas as the sole byproduct.[1] Its remarkable speed and specificity allow for efficient labeling even at the low concentrations typical of biological systems.[1][4]

Visualizing the Process and Chemistry

Caption: General workflow for protein conjugation.

Reactants [label=<

];

Transition [label="[4+2]\nCycloaddition", shape=none, fontcolor="#202124"];

Intermediate [label=<

];

Retro [label="Retro-Diels-Alder\n(N₂ Release)", shape=none, fontcolor="#202124"];

Product [label=<

];

Reactants -> Transition [color="#EA4335"]; Transition -> Intermediate [color="#EA4335"]; Intermediate -> Retro [color="#FBBC05"]; Retro -> Product [color="#FBBC05"]; }

Caption: The TCO-tetrazine IEDDA reaction mechanism.

Quantitative Data

The primary advantage of the TCO-tetrazine ligation is its exceptional speed, quantified by the second-order rate constant (k₂). This reaction is orders of magnitude faster than other common bioorthogonal "click" reactions.[1]

| Ligation Method | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| TCO-Tetrazine Ligation | ~2,000 - 10,000,000 [1][3][8][9] | Extremely fast, catalyst-free, highly bioorthogonal, forms stable conjugate with N₂ as the only byproduct.[1][4] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | ~0.1 - 1.0 | Catalyst-free but significantly slower than TCO-tetrazine ligation. |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~100 - 1,000 | Fast, but requires a cytotoxic copper catalyst, limiting its use in living systems.[4] |

Note: The reactivity of TCO isomers is influenced by stereochemistry and structural modifications, with more strained isomers generally exhibiting faster kinetics.[3]

Detailed Experimental Protocols

This section provides generalized protocols for a two-step protein labeling procedure. Optimization may be required for specific proteins and applications.

This protocol details the covalent attachment of the TCO moiety to the target protein.

A. Materials Required

-

Protein of interest (1-10 mg/mL)

-

This compound

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5. (Phosphate-buffered saline (PBS) is a common choice). Avoid buffers containing primary amines like Tris or glycine (B1666218). [2][10]

-

Solvent: Anhydrous (anhydrous) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][5]

-

Purification: Desalting column (e.g., size-exclusion chromatography) or dialysis equipment.[10][11]

-

Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

B. Procedure

-

Protein Preparation: If the protein is in an incompatible buffer, perform a buffer exchange into the amine-free Reaction Buffer. Adjust the final protein concentration to 1-10 mg/mL.[6][12]

-

Reagent Preparation: Immediately before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[5] Prepare a 10 mM stock solution by dissolving the ester in anhydrous DMSO or DMF.[2][5] The NHS ester moiety readily hydrolyzes and should not be stored in solution.[10]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[5][6] Gently mix. The final concentration of organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.[5]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2][10]

-

Quenching (Optional): To stop the reaction, especially if over-labeling is a concern, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 10-15 minutes.[6][13]

-

Purification: Remove excess, unreacted TCO-NHS ester and byproducts by running the reaction mixture through a desalting column or by dialysis against the Reaction Buffer.[10][14]

-

Storage: The resulting TCO-labeled protein is now ready for the next step or can be stored at 4°C for short-term use or at -20°C for long-term storage.[15]

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

A. Materials Required

-

Purified TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule of interest (e.g., Tz-fluorophore, Tz-biotin)

-

Reaction Buffer (e.g., PBS, pH 7.4)

B. Procedure

-

Prepare Reactants: The purified TCO-labeled protein should be in a suitable reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A slight molar excess (e.g., 1.5 to 5 equivalents) of the tetrazine compound is often used to ensure complete consumption of the labeled protein.[6]

-

Incubation: The reaction is typically very fast. An incubation of 30-60 minutes at room temperature is usually sufficient for complete ligation.[7] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or absorbance peak (510-550 nm).[1]

-

Purification (Optional): If necessary, the final conjugate can be purified to remove any excess tetrazine reagent using size-exclusion chromatography.[1][6]

-

Analysis and Storage: The final protein conjugate is ready for downstream applications. Verify labeling success using appropriate methods (e.g., SDS-PAGE with fluorescence imaging, mass spectrometry). Store the final conjugate at 4°C or -20°C as appropriate.[1]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency (Step 1) | Hydrolysis of NHS ester: Reagent is sensitive to moisture. | Always warm the reagent vial to room temperature before opening. Prepare the stock solution in anhydrous solvent immediately before use. Discard unused solution.[2][5] |

| Primary amines in buffer: Buffers like Tris or glycine compete with the target protein. | Perform buffer exchange into an amine-free buffer (PBS, HEPES, bicarbonate) before labeling.[2][5] | |

| Suboptimal pH: Reaction is slow at acidic or neutral pH where amines are protonated. | Ensure the reaction pH is in the optimal range of 8.3-8.5.[12][14] | |

| Low Ligation Yield (Step 2) | Isomerization of TCO: The reactive trans-cyclooctene can isomerize to the much less reactive cis-cyclooctene. | Store TCO reagents properly (-20°C, protected from light). Avoid exposure to high temperatures or thiols.[2][16] |

| Degradation of Tetrazine: Some tetrazine derivatives have limited stability in aqueous buffers. | Use freshly prepared or properly stored tetrazine solutions. Consult the manufacturer's data for stability information. | |

| Protein Aggregation/Precipitation | High solvent concentration: Excessive DMSO or DMF can denature proteins. | Keep the final organic solvent concentration below 10% of the total reaction volume.[5] |

| Over-labeling: Modification of too many lysine residues can alter protein structure and solubility. | Reduce the molar excess of the TCO-NHS ester or shorten the reaction time. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. glenresearch.com [glenresearch.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. neb.com [neb.com]

- 14. interchim.fr [interchim.fr]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

- 16. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to (S,E)-TCO2-PEG3-NHS Ester in Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S,E)-TCO2-PEG3-NHS ester, a pivotal reagent in the field of bioorthogonal chemistry. It details the molecule's structure, dual-reaction mechanism, and applications, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams to facilitate its effective implementation in research and development.

Introduction to Bioorthogonal Chemistry and the TCO-Tetrazine Ligation

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a strained trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz). This reaction is prized for its exceptionally fast kinetics and high specificity, enabling the precise labeling and tracking of biomolecules in complex biological environments without the need for cytotoxic catalysts like copper.[1][2]

This compound is a heterobifunctional linker designed to leverage this powerful reaction. It acts as a molecular bridge, first attaching to a biomolecule of interest and then presenting a reactive TCO group for rapid ligation to a tetrazine-functionalized probe.

The Reagent: Deconstructing this compound

The structure of this compound is tailored for a two-stage bioconjugation strategy. Each component plays a critical role:

-

(S,E)-TCO (trans-cyclooctene): This is the bioorthogonal reactive group. The high ring strain of the trans-double bond is the driving force for its rapid and specific reaction with a tetrazine partner.[2] The "(S,E)" designation refers to the specific stereoisomer. TCOs can exist as different stereoisomers (e.g., axial and equatorial), which significantly impacts their stability and reactivity. Generally, axial isomers exhibit higher ring strain and thus faster reaction kinetics (up to 4 times faster) than their more stable equatorial counterparts.[3][4] This trade-off between reactivity and stability is a key consideration for experimental design.[5]

-

PEG3 (Polyethylene Glycol Linker): This 3-unit PEG spacer is hydrophilic. Its inclusion enhances the water solubility of the reagent and the resulting conjugate, helps to reduce protein aggregation, and provides a flexible spacer to minimize steric hindrance between the labeled biomolecule and the incoming tetrazine probe.[2][6]

-

NHS Ester (N-Hydroxysuccinimide Ester): This is a highly efficient amine-reactive group. It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable, covalent amide bonds.[2] This reaction is the primary method for attaching the TCO-PEG3 moiety to the target biomolecule.

Mechanism of Action: A Two-Stage Conjugation Process

The use of this compound involves a sequential, two-stage process that provides high control over the labeling strategy.

Stage 1: Amine-Reactive Labeling The process begins with the covalent attachment of the TCO moiety to the biomolecule of interest (e.g., an antibody). The NHS ester reacts with a primary amine on the protein surface via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[2]

Stage 2: Bioorthogonal TCO-Tetrazine Ligation Once the biomolecule is "TCO-tagged," it can be introduced into a biological system. A second molecule, functionalized with a tetrazine group (e.g., a fluorescent dye, a drug molecule), is then added. The TCO and tetrazine rapidly undergo an inverse-electron-demand Diels-Alder cycloaddition, forming a stable dihydropyridazine (B8628806) linkage and releasing nitrogen gas. This "click" reaction is irreversible and highly specific.[7]

Quantitative Data

The performance of TCO-tetrazine ligation is primarily defined by its reaction kinetics and the stability of the TCO isomer.

Table 1: Comparative Reaction Kinetics of TCO Isomers with Tetrazines The second-order rate constant (k₂) is a measure of reaction speed. Higher values indicate faster reactions. The reactivity of TCO is highly dependent on its stereochemistry (axial vs. equatorial) and the structure of the tetrazine partner.[3][8]

| TCO Isomer / Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

| Axial-5-hydroxy-TCO | Amido-dipyridyl-tetrazine | ~8.0 x 10⁴ | Water, 25°C[9] |

| Equatorial-5-hydroxy-TCO | Amido-dipyridyl-tetrazine | ~2.0 x 10⁴ | Water, 25°C[9] |

| s-TCO (strained) | 3,6-di(2-pyridyl)-s-tetrazine | ~3.3 x 10⁶ | Water[10][11] |

| d-TCO (strained) | 3,6-di(2-pyridyl)-s-tetrazine | ~3.7 x 10⁵ | Water, 25°C[12] |

| "Standard" TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media[7][8] |

| "Standard" TCO | 3,6-di(2-pyridyl)-s-tetrazine | ~2,000 | Methanol/Water[8] |

Table 2: Comparative Stability of TCO Isomers A major consideration is the isomerization of the reactive trans-TCO to the unreactive cis-TCO (CCO) isomer. This process is catalyzed by thiols and copper-containing proteins found in cell culture media and serum.[6][13][14]

| TCO Isomer / Derivative | Condition | Stability Profile |

| "Standard" TCO | 50% fresh mouse serum, 37°C | Almost complete conversion to CCO within 7 hours.[14] |

| d-TCO (dioxolane-fused) | Human serum | Minimal degradation observed after 4 days.[12][13] |

| s-TCO (strained) | High thiol concentration (30 mM) | Prone to rapid isomerization.[12][15] |

| 2-TCO regioisomer | In vivo (thiol presence) | Generally considered more stable than 4-TCO regioisomers.[5] |

| General TCOs | Cell culture media (DMEM) | Rapid isomerization (t½ ≤ 60 min) due to thiamine (B1217682) degradation products.[16] |

Detailed Experimental Protocols

Protocol 1: Labeling an Antibody with this compound

This protocol provides a general procedure for conjugating the TCO moiety to an antibody.

Materials:

-

Antibody (mAb) of interest

-

This compound

-

Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.3-8.5. Must be free of primary amines (e.g., Tris, glycine).[2][17]

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin Desalting Columns (e.g., Zeba™) for buffer exchange and purification

-

Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Antibody Preparation:

-

Reagent Preparation:

-

Labeling Reaction:

-

Add a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[2][17]

-

Gently mix or rock the reaction solution. Ensure the final DMSO concentration is below 10% to avoid denaturation.

-

Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[2][18]

-

-

Quench Reaction:

-

Purification:

-

Remove excess, unreacted TCO reagent and quenching buffer using a spin desalting column, exchanging the TCO-labeled antibody into your desired Storage Buffer .

-

Determine the final concentration and degree of labeling (DOL) of the TCO-antibody conjugate.

-

-

Storage:

-

Store the purified TCO-labeled antibody at 4°C for short-term use or at -20°C / -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[6]

-

Protocol 2: Bioorthogonal Ligation with a Tetrazine Probe

-

Reactant Preparation:

-

Prepare the TCO-labeled antibody in a suitable reaction buffer (e.g., PBS, pH 7.4).

-

Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and dilute it into the reaction buffer.

-

-

Ligation Reaction:

-

Mix the TCO-modified antibody and the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.

-

The reaction is typically complete within 10-60 minutes at room temperature. Reaction progress can often be monitored by the disappearance of the tetrazine's characteristic pink/red color.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

-

Troubleshooting Common Issues

Conclusion

This compound is a robust and versatile reagent that bridges traditional amine-based conjugation with high-performance bioorthogonal chemistry. By understanding the distinct roles of its functional components, the kinetics of the TCO-tetrazine ligation, and the critical factor of TCO stability, researchers can effectively design and execute sophisticated bioconjugation strategies. The provided protocols and troubleshooting guide serve as a practical starting point for applications ranging from the construction of antibody-drug conjugates and advanced imaging probes to the functionalization of biomaterials. The continued development of TCO isomers with an optimized balance of reactivity and stability will further expand the capabilities of this powerful bioorthogonal tool.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes, Heterocycloheptynes, and trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 12. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. furthlab.xyz [furthlab.xyz]

A Technical Guide to (S,E)-TCO2-PEG3-NHS Ester: Solubility, Stability, and Applications in Bioconjugation

(S,E)-TCO2-PEG3-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), PROTACs, and advanced bio-imaging probes.[1][2] This guide provides an in-depth overview of its solubility, stability, and handling, along with detailed experimental protocols for its use.

Core Properties and Structure

This reagent incorporates three key functional elements:

-

A trans-cyclooctene (B1233481) (TCO) group: This strained alkene is the reactive moiety for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[1] This reaction is exceptionally fast and selective, proceeding efficiently in complex biological media without the need for a catalyst.[3][4][5]

-

A polyethylene (B3416737) glycol (PEG3) spacer: The three-unit PEG linker enhances aqueous solubility, reduces aggregation of conjugates, and provides a flexible spacer to minimize steric hindrance.[1][6]

-

An N-hydroxysuccinimide (NHS) ester: This functional group provides a means for covalent attachment to biomolecules by reacting with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[1]

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative data for this compound.

| Property | Value |

| Molecular Formula | C₂₂H₃₄N₂O₉[6][7] |

| Molecular Weight | 470.51 g/mol [7][8] |

| Physical State | Colorless oil or white solid[7] |

| Purity | Typically ≥95%[6][7] |

| Solubility | Soluble in DMSO, DMF, DCM[6][7][9] |

| Storage Temperature (Solid) | -20°C, protect from light and moisture[6][7][10] |

| Storage (in Anhydrous Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to prepare fresh solutions before use.[11] |

| CAS Number | 2141981-88-4[6][7] |

Table 1: Physical and Chemical Properties

| Condition | Half-life of NHS Ester | Notes |

| pH 7.0, 0°C | 4 to 5 hours[12][13] | The rate of hydrolysis is a significant competing reaction to the desired amidation.[12] |

| pH 8.6, 4°C | 10 minutes[12][13] | Higher pH significantly accelerates the hydrolysis of the NHS ester.[12] |

| pH 8.0, Room Temperature (Porphyrin-NHS ester) | 210 minutes (hydrolysis), 80 minutes (amidation)[14] | While not specific to this compound, this provides an indication of the competition between hydrolysis and amidation.[14] |

| pH 9.0, Room Temperature (Porphyrin-NHS ester) | 125 minutes (hydrolysis), 10 minutes (amidation)[14] | Demonstrates the increased rate of both hydrolysis and amidation at higher pH.[14] |

Table 2: Stability of the NHS Ester Moiety in Aqueous Solutions

Experimental Protocols

General Handling and Storage

Due to the moisture-sensitive nature of the NHS ester and the inherent instability of the TCO group, proper handling is crucial.[7]

-

Storage: Store the solid reagent at -20°C under an inert atmosphere and protected from light.[7][10] For solutions in anhydrous solvents like DMSO or DMF, store at -80°C for long-term storage or -20°C for short-term.[11] It is highly recommended to aliquot the reagent into single-use amounts to avoid repeated freeze-thaw cycles.[10]

-

Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][15] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[7]

Protocol 1: Protein/Antibody Labeling with this compound

This protocol describes the covalent attachment of the TCO moiety to a protein or antibody.

Materials:

-

Protein or antibody solution (1-10 mg/mL)

-

This compound

-

Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate (B84403) buffer or PBS, pH 7.2-8.5.[10][12] Avoid buffers containing primary amines like Tris or glycine.[10][16]

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[17]

-

Desalting column or dialysis equipment for purification.[18]

Procedure:

-

Protein Preparation: If the protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer. The recommended protein concentration is between 1-5 mg/mL.[18][19]

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[18][19]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein/antibody solution.[10][19] The optimal molar excess may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[10][17][19]

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[18][19]

-

Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.[18][19]

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 6-9)[20]

Procedure:

-

Reaction Setup: Mix the TCO-functionalized protein and the tetrazine-functionalized molecule in a 1:1 molar ratio. A slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized molecule can be used for optimal results.[4]

-

Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle rotation. The incubation time can range from 10 minutes to 2 hours, depending on the reactants and their concentrations.[4][15] The reaction is often very rapid.[21]

-

Analysis: The reaction can be monitored by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[20] The final conjugate is now ready for use or further purification if necessary.

Visualizations

Signaling Pathways and Workflows

Caption: A two-step bioconjugation workflow.

Caption: Key decision points for NHS ester conjugation.

References

- 1. TCO-PEG3-NHS ester | Benchchem [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI Deutschland GmbH [tcichemicals.com]

- 6. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Acid-PEG3-NHS ester, 1835759-79-9 | BroadPharm [broadpharm.com]

- 10. benchchem.com [benchchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. broadpharm.com [broadpharm.com]

- 21. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]

A Technical Guide to (S,E)-TCO2-PEG3-NHS Ester: A Versatile Tool for Bioconjugation

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of (S,E)-TCO2-PEG3-NHS ester. This heterobifunctional crosslinker is a cornerstone in the field of bioconjugation, enabling the precise and efficient linkage of molecules for a wide range of applications, from basic research to the development of targeted therapeutics. This guide will cover its commercial availability, fundamental chemistry, detailed experimental protocols, and practical applications.

This compound is a specific stereoisomer of the more commonly referenced TCO-PEG3-NHS ester. While much of the available literature refers to the general compound, the principles and protocols outlined in this guide are applicable to this specific isomer.

Commercial Suppliers and Pricing

A variety of commercial suppliers offer TCO-PEG3-NHS ester for research purposes. The following table summarizes the available information on suppliers, catalog numbers, and pricing. Please note that prices are subject to change and may vary based on quantity and purity.

| Supplier | Product Name | Catalog Number | Quantity | Price (USD) | Purity |

| BroadPharm | TCO-PEG3-NHS ester | BP-24147 | 25 mg | $180.00 | >95% |

| 100 mg | $490.00 | ||||

| MedChemExpress | This compound | HY-141166A | Inquire | Inquire | >95% |

| Benchchem | TCO-PEG3-NHS ester | B2972003 | Inquire | Inquire | >95% |

| Glyco MindSynth | TCO-PEG3-NHS ester | 1 g | $1460.00 | 95% to 97% | |

| 5 g | $3980.00 |

Note: Pricing information was retrieved from publicly available sources and may not be current. Please visit the supplier's website for the most up-to-date information.

Core Principles: The Chemistry of Controlled Linkage

TCO-PEG3-NHS ester is a powerful tool due to its dual-ended reactivity, which allows for a precise, two-step approach to covalently linking molecules.[1]

-

N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[2][3]

-

trans-Cyclooctene (TCO): This strained alkene is highly reactive towards tetrazines in a bioorthogonal "click chemistry" reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][3] This reaction is exceptionally fast and specific, proceeding rapidly in complex biological environments without interfering with native biochemical processes.[4][5]

-

Polyethylene Glycol (PEG3) Spacer: The three-unit PEG linker enhances the water solubility of the reagent and the resulting conjugate. It also provides a flexible spacer that minimizes steric hindrance between the conjugated molecules.[6]

This dual functionality allows for a controlled, sequential conjugation. First, a biomolecule of interest is functionalized with the TCO group via the NHS ester. Following purification, this TCO-labeled biomolecule can then be specifically reacted with a second molecule that has been modified with a tetrazine group.

Quantitative Comparison of "Click" Chemistry Reactions

The TCO-tetrazine ligation exhibits significantly faster reaction kinetics compared to other common bioorthogonal reactions, making it ideal for applications where speed and efficiency are critical, especially at low reactant concentrations.[7][8]

| Bioorthogonal Reaction | Reactive Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |

| TCO-Tetrazine (iEDDA) | Tetrazine | ~800 - 30,000[7][8] | Extremely fast, highly specific, bioorthogonal, catalyst-free.[7][8] |

| DBCO-Azide (SPAAC) | Azide | ~1[8] | Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[7][8] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of TCO-PEG3-NHS ester.

General Protocol for Protein/Antibody Labeling with TCO-PEG3-NHS Ester

This protocol describes the initial step of conjugating the TCO moiety to a protein or antibody.

Materials:

-

Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG3-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or other size-exclusion chromatography method for purification

Procedure:

-

Protein Preparation: If the protein solution contains primary amines (e.g., Tris or glycine (B1666218) buffers), perform a buffer exchange into the Reaction Buffer to a final concentration of 1-5 mg/mL.[9]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-NHS ester in anhydrous DMSO or DMF.[2][9] NHS esters are moisture-sensitive.[1]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the protein solution.[5][9] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2] Protect the reaction from light.[5]

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[5][9] Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[5]

-

Purification: Remove excess, unreacted TCO reagent and byproducts using a desalting spin column or dialysis.[9]

Protocol for TCO-Tetrazine Ligation

This protocol describes the second step, the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

-

Purified TCO-labeled protein (from Protocol 3.1)

-

Tetrazine-functionalized molecule of interest (e.g., fluorescent dye, drug)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Ensure both the TCO-functionalized protein and the tetrazine-functionalized molecule are in an amine-free buffer like PBS.[4]

-

Reaction Setup: Mix the TCO-labeled protein and the tetrazine-modified molecule in the desired molar ratio. A 1:1 to 1:1.5 molar ratio of TCO-protein to tetrazine-molecule is often used.[4]

-

Incubation: Incubate the reaction for 1-2 hours at room temperature.[9] Due to the rapid kinetics, the reaction is often complete in under an hour.[9] The reaction can be monitored by the disappearance of the characteristic color of the tetrazine (typically pink/red) or by spectrophotometry (absorbance between 510-550 nm).[10][11]

-

Purification (if necessary): If purification is required to remove excess tetrazine reagent, size-exclusion chromatography can be used.

Visualizing the Workflow and Applications

The following diagrams, created using the DOT language, illustrate the key experimental workflows and conceptual applications of TCO-PEG3-NHS ester.

Conclusion

This compound is a versatile and powerful reagent that has become indispensable in the field of bioconjugation. Its dual-ended reactivity, combining robust amine-reactive chemistry with exceptionally fast and specific bioorthogonal ligation, provides researchers with a high degree of control for creating complex biomolecular constructs.[1] The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this technology in their endeavors, from fundamental biological studies to the development of next-generation therapeutics and diagnostics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. TCO-PEG3-NHS ester | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. TCO-PEG3-NHS ester, 2141981-88-4 | BroadPharm [broadpharm.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. broadpharm.com [broadpharm.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to (S,E)-TCO2-PEG3-NHS Ester and its Comparison with Other TCO Reagents for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of chemical biology, drug development, and diagnostics, the ability to specifically and efficiently conjugate molecules to biomolecules is paramount. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctenes (TCOs) and tetrazines, has emerged as a powerful tool for these applications. This technical guide provides an in-depth comparison of (S,E)-TCO2-PEG3-NHS ester with other commonly used TCO reagents, focusing on their reaction kinetics, stability, and hydrophilicity. Detailed experimental protocols and visual workflows are provided to assist researchers in selecting the optimal reagent and methodology for their specific needs.

Introduction to TCO Reagents and the TCO-Tetrazine Ligation

Trans-cyclooctenes are strained alkenes that exhibit remarkable reactivity towards tetrazines in the iEDDA reaction.[1] This bioorthogonal reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological media without the need for cytotoxic catalysts.[2][3] The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[2]

The versatility of TCO reagents stems from the ability to modify their core structure to tune their reactivity, stability, and solubility.[1] The introduction of functional groups, such as N-hydroxysuccinimide (NHS) esters, allows for the covalent attachment of the TCO moiety to primary amines on biomolecules like proteins and antibodies.[3][4]

Properties of this compound

This compound is a heterobifunctional linker that incorporates three key features:

-

A trans-cyclooctene (B1233481) (TCO) moiety: The reactive partner for the iEDDA reaction with tetrazines. The specific (S,E) stereochemistry influences its reactivity and stability profile.[1]

-

A triethylene glycol (PEG3) spacer: This hydrophilic spacer enhances the aqueous solubility of the reagent and the resulting bioconjugate, reduces steric hindrance, and can minimize non-specific binding.[3][5]

-

An N-hydroxysuccinimide (NHS) ester: An amine-reactive functional group for the covalent attachment to biomolecules.[3][4]

These features make this compound a versatile reagent for a two-step bioconjugation strategy. First, the biomolecule of interest is labeled with the TCO group via the NHS ester. Then, the TCO-functionalized biomolecule is reacted with a tetrazine-containing molecule, such as a fluorescent dye, a drug molecule, or another biomolecule.[5]

Comparative Analysis of TCO Reagents

The selection of a TCO reagent is a critical step in the design of a bioconjugation experiment. The ideal reagent will possess a combination of high reaction kinetics, sufficient stability for the intended application, and appropriate solubility.

Reaction Kinetics

The second-order rate constant (k₂) is a key parameter for quantifying the speed of the TCO-tetrazine ligation. A higher k₂ value indicates a faster reaction, which is particularly important for applications involving low concentrations of reactants or when rapid labeling is required. The reactivity of TCOs is influenced by factors such as ring strain and the stereochemistry of substituents.[1] For instance, TCOs with axial substituents generally exhibit faster reaction rates than their equatorial counterparts.[1] Conformationally strained TCOs, such as s-TCO and d-TCO, have been developed to further accelerate the reaction.[1][6]

Table 1: Comparison of Second-Order Rate Constants (k₂) for Various TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000[7] | The foundational TCO structure. |

| This compound | Various tetrazines | ~800 - 30,000[8] | Versatile reagent with a hydrophilic spacer. |

| axial-5-hydroxy-trans-cyclooctene (a-TCO-OH) | 3,6-dipyridyl-s-tetrazine | ~150,000 | Increased reactivity due to the axial substituent. |

| s-TCO (strained TCO) | 3,6-diphenyl-s-tetrazine | 3,100 | Reacts significantly faster than the parent TCO due to increased ring strain.[1] |

| d-TCO (dioxolane-fused TCO) | 3,6-dipyridyl-s-tetrazine (water-soluble) | 366,000 (± 15,000)[1][6] | High reactivity and improved stability and hydrophilicity.[1][6] |

| a-TCO (geminal substitution) | 3,6-dipyridyl-s-tetrazine | 150,000 (± 8,000)[1] | Faster kinetics due to increased olefinic strain from geminal substitution.[1] |

Stability

A critical consideration for TCO reagents is their stability, as they can isomerize to the unreactive cis-cyclooctene (CCO) isomer.[3] This isomerization can be promoted by factors such as the presence of thiols (e.g., dithiothreitol (B142953) - DTT) and copper-containing proteins.[9] The rate of isomerization varies among different TCO derivatives, with more reactive, strained TCOs like s-TCO tending to be less stable.[1] In contrast, derivatives like d-TCO have been designed for improved stability.[1][6]

Table 2: Stability of TCO Derivatives

| TCO Derivative | Stability Profile |

| TCO | Can isomerize in the presence of high thiol concentrations and in serum over time.[9] |

| This compound | Long-term storage should be at -20°C, protected from light, to minimize isomerization.[3] |

| s-TCO | Prone to isomerization, especially in the presence of high thiol concentrations (30 mM), and has a reported half-life of 0.67 days in vivo when conjugated to an antibody.[1] |

| d-TCO | Exhibits improved stability compared to s-TCO, showing no decomposition in aqueous solutions at room temperature and remaining >97% as the trans-isomer after 4 days in human serum.[1][6] |

| 2-TCO isomers | Generally offer increased stability, particularly in the presence of thiols, compared to 4-TCO isomers, but with slower reaction kinetics.[1] |

Hydrophilicity

The hydrophilicity of a TCO reagent is important for its solubility in aqueous buffers and for minimizing non-specific binding in biological systems.[1] A common measure of hydrophilicity is the logarithm of the partition coefficient (logP), where a lower logP value indicates greater hydrophilicity. The inclusion of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can significantly increase the hydrophilicity of TCO reagents.[3]

Table 3: Calculated logP (cLogP) Values for Various TCO Derivatives

| TCO Derivative | Calculated logP (cLogP) | Key Features |

| TCO | 1.95[1] | The parent TCO is relatively hydrophobic. |

| oxo-TCO | 1.33[1] | The ketone group increases hydrophilicity compared to TCO. |

| d-TCO | 1.76[1] | The dioxolane group provides a balance of reactivity and hydrophilicity. |

| a-TCO | 1.11[1] | Designed for improved hydrophilicity and rapid washout in cell-imaging.[1] |

| This compound | Not explicitly found, but the PEG3 spacer significantly enhances hydrophilicity. | The PEG spacer improves aqueous solubility and reduces non-specific binding.[3] |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications.

Protocol 1: Antibody Labeling with this compound

This protocol describes the conjugation of this compound to primary amines (e.g., lysine (B10760008) residues) on an antibody.

Materials:

-

Antibody solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4-8.5)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Reaction Buffer.

-

TCO-PEG3-NHS Ester Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[4]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved TCO-PEG3-NHS ester to the antibody solution.[4] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[4] Incubate for 15 minutes.[10]

-

Purification: Remove excess, unreacted TCO-PEG3-NHS ester and quenching buffer using a spin desalting column equilibrated with PBS. The purified TCO-conjugated antibody is now ready for use or storage.

Protocol 2: Two-Step Cell Surface Labeling

This protocol describes the labeling of a cell surface protein using a TCO-conjugated antibody followed by reaction with a tetrazine-functionalized fluorophore.

Materials:

-

Cells expressing the target surface protein

-

TCO-conjugated antibody (from Protocol 1)

-

Tetrazine-functionalized fluorophore

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency and wash them with PBS.

-

Primary Antibody Incubation: Dilute the TCO-conjugated antibody in blocking buffer and incubate with the cells for 30-60 minutes at 4°C to prevent internalization.

-

Washing: Wash the cells three times with cold PBS to remove unbound antibody.

-

Tetrazine-Fluorophore Incubation: Dilute the tetrazine-functionalized fluorophore in PBS and incubate with the cells for 15-30 minutes at room temperature, protected from light.

-

Final Washes: Wash the cells three times with PBS to remove the unbound tetrazine-fluorophore.

-

Analysis: The cells are now labeled and ready for analysis by fluorescence microscopy or flow cytometry.

Visualizing Workflows and Mechanisms

To further clarify the processes described, the following diagrams illustrate the key chemical reaction and experimental workflows.

Caption: The TCO-tetrazine iEDDA reaction mechanism.

Caption: Workflow for conjugating an antibody with this compound.

Caption: Workflow for two-step cell surface labeling using a TCO-conjugated antibody.

Conclusion

This compound is a highly effective and versatile reagent for bioconjugation, offering a favorable balance of reactivity, stability, and hydrophilicity. The inclusion of a PEG spacer enhances its utility in aqueous biological systems. When compared to other TCO reagents, the choice ultimately depends on the specific requirements of the application. For experiments demanding the utmost reaction speed, highly strained derivatives like s-TCO or d-TCO may be preferable, albeit with potential stability trade-offs. For applications where stability is a greater concern, less reactive but more stable isomers might be more suitable. By understanding the properties of different TCO reagents and following optimized protocols, researchers can successfully leverage the power of TCO-tetrazine chemistry to advance their work in drug development, diagnostics, and fundamental biological research.

References

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. furthlab.xyz [furthlab.xyz]

The Ascendancy of Trans-Cyclooctene Linkers: A Technical Guide for Researchers

A deep dive into the core of bioorthogonal chemistry, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications, quantitative data, and experimental protocols for trans-cyclooctene (B1233481) (TCO) linkers.

Trans-cyclooctene (TCO) linkers have become indispensable tools in chemical biology and drug development. Their utility stems from their participation in the inverse-electron-demand Diels-Alder (IEDDA) reaction with 1,2,4,5-tetrazines (Tz), a bioorthogonal ligation known for its exceptional speed, specificity, and biocompatibility.[1][2] This reaction proceeds efficiently within living systems without interfering with native biochemical processes, enabling the precise labeling and manipulation of biomolecules in their natural environment.[1] The high ring strain of the trans-isomer of cyclooctene (B146475) makes it a potent dienophile, readily undergoing a [4+2] cycloaddition with the electron-poor tetrazine.[1] This reaction is catalyst-free, avoiding the cytotoxicity associated with methods like copper-catalyzed click chemistry, and produces a stable dihydropyridazine (B8628806) conjugate with the release of nitrogen gas as the sole byproduct.[1]

The field has evolved from the parent TCO to include a variety of derivatives with enhanced reactivity, stability, and hydrophilicity.[1] These include conformationally strained systems like s-TCO and d-TCO, which exhibit significantly faster reaction kinetics.[1] However, a trade-off often exists between reactivity and stability, as highly strained TCOs can be more susceptible to isomerization to the unreactive cis-cyclooctene form.[1][3]

Core Applications in Research and Development

The unique characteristics of the TCO-tetrazine ligation have led to its widespread adoption in several key research areas:

-

Antibody-Drug Conjugates (ADCs): TCO linkers facilitate the site-specific conjugation of cytotoxic payloads to antibodies, leading to homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[4] This precise control over conjugation improves the therapeutic window of ADCs compared to traditional methods that often result in heterogeneous mixtures.[4]

-